Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-
Description
The compound Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]- is a structurally complex molecule featuring:
- A phenoxyacetic acid backbone.
- A pyrazole ring substituted with two phenyl groups at positions 3 and 3.
- An ethyl linker connecting the phenoxy group to the pyrazole.
Properties
CAS No. |
131362-18-0 |
|---|---|
Molecular Formula |
C25H22N2O3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[3-[2-(3,4-diphenylpyrazol-1-yl)ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H22N2O3/c28-24(29)18-30-22-13-7-8-19(16-22)14-15-27-17-23(20-9-3-1-4-10-20)25(26-27)21-11-5-2-6-12-21/h1-13,16-17H,14-15,18H2,(H,28,29) |
InChI Key |
BTFRTIRRPBIYAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2C3=CC=CC=C3)CCC4=CC(=CC=C4)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-(3,4-Diphenyl-1H-pyrazol-1-yl)ethyl)phenoxy)acetic acid typically involves the reaction of 3,4-diphenyl-1H-pyrazole with an appropriate phenoxyacetic acid derivative. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like acetone, followed by refluxing the mixture for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-(3,4-Diphenyl-1H-pyrazol-1-yl)ethyl)phenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol, acetone, or dichloromethane, and may require heating or refluxing to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted phenoxyacetic acid derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-(2-(3,4-Diphenyl-1H-pyrazol-1-yl)ethyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s uniqueness lies in its 3,4-diphenylpyrazole motif and ethyl-phenoxy linkage. Key comparisons with similar compounds include:
(a) Pyrazole Substituents
- [4-(3-Phenyl-1H-pyrazol-5-yl)phenoxy]acetic acid (11a): Contains a single phenyl group at pyrazole position 3.
- 2-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid: Features electron-withdrawing groups (Cl, CF₃) and a cyclopropyl ring, which may increase metabolic stability but reduce solubility .
(b) Linker and Backbone Modifications
- Ethyl 2-[3-(Trifluoromethyl)pyrazol-1-yl]acetate : An ethyl ester derivative with a trifluoromethyl group, serving as a prodrug or synthetic precursor. The CF₃ group enhances lipophilicity, favoring blood-brain barrier penetration .
- [5-(1-Adamantyl)-3-(trifluoromethyl)-1H-pyrazole] : Incorporates a rigid adamantane group, improving target binding affinity in enzyme inhibition studies .
Physicochemical Properties
Table 1 summarizes key properties of analogous compounds:
Research Implications
While direct pharmacological data for the target compound are unavailable, inferences from analogs suggest:
- Therapeutic Potential: Pyrazole-acetic acid hybrids are explored as anti-inflammatory and anticancer agents due to COX-2 inhibition and apoptosis induction .
- Optimization Challenges : Balancing steric bulk (for selectivity) and polarity (for solubility) is critical. Fluorinated analogs (e.g., CF₃-substituted) offer a promising compromise .
Biological Activity
Acetic acid derivatives, particularly those containing pyrazole moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]- (CAS No. 131362-18-0) is a notable example, exhibiting potential therapeutic applications. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of 474.55 g/mol. The structure includes a phenoxy group linked to a pyrazole derivative, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 131362-18-0 |
| Molecular Formula | |
| Molecular Weight | 474.55 g/mol |
| Purity | Lab use only |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays showed IC50 values ranging from 0.02 to 0.04 µM for COX-2 inhibition in related pyrazole compounds .
Table 1: Comparison of IC50 Values for Pyrazole Derivatives
| Compound | COX-2 IC50 (µM) |
|---|---|
| Standard (Diclofenac) | 0.054 |
| Pyrazole Derivative A | 0.02 |
| Pyrazole Derivative B | 0.03 |
| Acetic Acid Derivative | TBD |
Antioxidant Activity
The antioxidant properties of similar acetic acid derivatives have also been explored. Pyrazole-containing compounds have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
Anticancer Properties
Emerging research indicates that pyrazole derivatives can inhibit tumor growth and metastasis through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under consideration has not been extensively studied in this context; however, its structural analogs exhibit significant anticancer activity.
Structure-Activity Relationships (SAR)
The biological activity of acetic acid derivatives is heavily influenced by their structural components:
- Substituents on the Pyrazole Ring : Variations in the phenyl groups attached to the pyrazole significantly affect the potency against COX enzymes.
- Linker Length and Type : The ethyl linker between the phenoxy and pyrazole moieties plays a role in maintaining optimal spatial orientation for receptor interaction.
Case Studies
- Study on Anti-inflammatory Activity : A series of synthesized pyrazole derivatives were tested for their anti-inflammatory effects using an EIA kit. The results indicated that modifications on the phenyl ring led to enhanced COX-2 inhibitory activities compared to standard drugs like diclofenac .
- Toxicity Assessment : In vivo studies demonstrated that certain pyrazole derivatives exhibited low toxicity profiles with LD50 values exceeding 2000 mg/kg in murine models, suggesting a favorable safety margin for further development .
Q & A
Q. What are the key steps in synthesizing acetic acid derivatives with pyrazole-phenoxy scaffolds?
The synthesis typically involves:
- Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or alkynes under acidic conditions .
- Phenoxy linkage : Nucleophilic aromatic substitution or Ullmann coupling to attach the phenoxy group to the pyrazole core .
- Acetic acid functionalization : Alkylation or ester hydrolysis to introduce the carboxylic acid group .
Q. Critical parameters :
- Temperature control (e.g., 60–80°C for cyclocondensation) .
- Solvent selection (DMF or acetonitrile for solubility) .
- Purification via column chromatography or recrystallization .
Q. Analytical validation :
- TLC for reaction monitoring (Rf values compared to standards).
- NMR (¹H/¹³C) to confirm substituent positions and purity (>95%) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
A combination of spectroscopic and chromatographic methods is used:
Q. What preliminary biological assays are recommended for this compound?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Screening against COX-2 or kinases due to pyrazole’s role in inflammation pathways .
- Solubility testing : LogP determination via shake-flask method (predicted ~3.5 due to diphenyl groups) .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazole-ethyl-phenoxy intermediate?
Methodological adjustments :
Q. Data-driven example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional | 52 | 90 |
| Microwave + Pd/C | 78 | 97 |
Q. How do substituent variations on the pyrazole ring impact biological activity?
Q. Experimental design :
Q. How to resolve contradictions in biological data across similar compounds?
Case study : Discrepancy in antimicrobial activity between hydrazide vs. carboxylic acid derivatives:
Q. Resolution strategy :
Metabolic stability assay : Hydrazides may resist hydrolysis in bacterial media.
Membrane permeability : LogD measurements (hydrazides: 2.1 vs. acids: −0.5) .
Target engagement : SPR analysis to confirm binding to bacterial enzymes (e.g., dihydrofolate reductase).
Q. What safety protocols are critical during large-scale synthesis?
Hazard mitigation :
Q. Data Contradiction Analysis
Q. Conflicting solubility data in polar vs. nonpolar solvents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
